molecular formula C21H16N4OS B1669578 3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one CAS No. 343250-05-5

3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one

Cat. No. B1669578
CAS RN: 343250-05-5
M. Wt: 372.4 g/mol
InChI Key: WUOLYUKMMRCXGH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CP-94707 involves multiple steps, starting with the preparation of the core phenylimidazole structure. The synthetic route typically includes the following steps:

Industrial production methods for CP-94707 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

CP-94707 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of CP-94707 with modified functional groups .

Scientific Research Applications

CP-94707 has several scientific research applications, including:

Mechanism of Action

CP-94707 exerts its effects by inhibiting the activity of HIV reverse transcriptase, an enzyme essential for the replication of the virus. The compound binds to a specific site on the reverse transcriptase enzyme, preventing it from synthesizing DNA from the viral RNA template. This inhibition blocks the replication cycle of the virus, reducing its ability to infect new cells .

The molecular targets of CP-94707 include the active site of the reverse transcriptase enzyme, where it forms interactions with key amino acid residues. The pathways involved in its mechanism of action include the inhibition of DNA polymerization and the disruption of the viral replication process .

Comparison with Similar Compounds

CP-94707 is unique among NNRTIs due to its specific binding interactions and resistance profile. Similar compounds include:

CP-94707 stands out due to its ability to inhibit mutant enzymes that are resistant to other NNRTIs, making it a valuable compound in the development of new antiretroviral therapies .

properties

CAS RN

343250-05-5

Molecular Formula

C21H16N4OS

Molecular Weight

372.4 g/mol

IUPAC Name

3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]methyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C21H16N4OS/c1-14-23-17-12-22-11-10-18(17)25(14)16-8-6-15(7-9-16)13-24-19-4-2-3-5-20(19)27-21(24)26/h2-12H,13H2,1H3

InChI Key

WUOLYUKMMRCXGH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)CN4C5=CC=CC=C5SC4=O)C=CN=C2

Canonical SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)CN4C5=CC=CC=C5SC4=O)C=CN=C2

Appearance

Solid powder

Other CAS RN

343250-05-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(4-(2-methylimidazo(4,5-c)pyridin-1-yl)benzyl)-3H-benzothiazol-2-one
CP 94,707
CP 94707
CP-94,707
CP-94707
CP94,707
CP94707

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one
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3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one
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3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one
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3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one
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3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one
Reactant of Route 6
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3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one

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